2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including amino, oxadiazole, and triazenyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole derivatives with appropriate triazenyl precursors under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the amino groups .
Scientific Research Applications
2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with molecular targets through its functional groups. The amino and oxadiazole groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The triazenyl group may also play a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, used as a secondary explosive.
1,2,4-oxadiazol-5(4H)-one derivatives:
Uniqueness
Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C12H10Cl2N10O3 |
---|---|
Molecular Weight |
413.18g/mol |
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]amino]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C12H10Cl2N10O3/c13-5-2-1-3-6(14)8(5)17-7(25)4-24(12-10(16)20-27-22-12)23-18-11-9(15)19-26-21-11/h1-3H,4H2,(H2,15,19)(H2,16,20)(H,17,25) |
InChI Key |
VBUGLLVDDXRMNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N)Cl |
Origin of Product |
United States |
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